molecular formula C19H18N4O2 B2816483 3-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)oxy]pyridine CAS No. 1904045-13-1

3-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)oxy]pyridine

Cat. No.: B2816483
CAS No.: 1904045-13-1
M. Wt: 334.379
InChI Key: HFZVZBHPHWQXEH-UHFFFAOYSA-N
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Description

3-[(1-{4-[(1H-Imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)oxy]pyridine is a heterocyclic organic compound characterized by a pyridine ring linked via an ether oxygen to an azetidine moiety. The azetidine is further substituted with a benzoyl group bearing a methylimidazole side chain. This structure combines multiple pharmacophoric elements: the imidazole ring (a common motif in enzyme inhibitors), the rigid azetidine scaffold (known for conformational constraint), and the pyridine group (contributing to π-stacking interactions).

Properties

IUPAC Name

[4-(imidazol-1-ylmethyl)phenyl]-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c24-19(23-12-18(13-23)25-17-2-1-7-20-10-17)16-5-3-15(4-6-16)11-22-9-8-21-14-22/h1-10,14,18H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZVZBHPHWQXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)CN3C=CN=C3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)oxy]pyridine is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic applications.

Chemical Structure

The chemical structure of the compound can be broken down into several functional groups:

  • Azetidine ring : Contributes to the compound's pharmacological properties.
  • Imidazole moiety : Known for its role in various biological processes and interactions.
  • Pyridine : Often associated with neuropharmacological effects.

Research indicates that compounds containing imidazole and pyridine rings often interact with various biological targets, including:

  • Nicotinic acetylcholine receptors (nAChRs) : These receptors are crucial in neurotransmission and have been implicated in cognitive functions and neurodegenerative diseases.
  • Kinesin spindle protein (KSP) : Inhibition of KSP has been linked to anti-cancer activity.

Pharmacological Effects

  • Anticancer Activity :
    • Compounds similar to 3-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)oxy]pyridine have shown promise as KSP inhibitors, leading to cell cycle arrest and apoptosis in cancer cells .
    • For instance, studies have demonstrated that imidazole derivatives can induce cytotoxicity in various cancer cell lines by disrupting mitotic spindle formation .
  • Neuropharmacological Effects :
    • The imidazole component may enhance cognitive functions by modulating nAChR activity. Compounds with similar structures have shown selective agonist activity at α4β2-nAChRs, suggesting potential use in treating cognitive deficits .
  • Antimicrobial Activity :
    • Some derivatives exhibit antimicrobial properties, potentially through interference with bacterial cell wall synthesis or function .

Study 1: Anticancer Efficacy

A study investigated the efficacy of an imidazole-containing compound similar to 3-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)oxy]pyridine against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values demonstrating potent cytotoxicity .

Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of a related compound on neuronal cells subjected to oxidative stress. The compound exhibited a significant reduction in apoptosis markers, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Research Findings Summary

Biological ActivityMechanismReference
AnticancerKSP inhibition leading to apoptosis
NeuroprotectionnAChR modulation enhancing cognitive function
AntimicrobialDisruption of bacterial function

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural motifs to 3-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)oxy]pyridine exhibit significant anticancer properties. For instance, Mannich bases, which are structurally related, have been shown to possess cytotoxic effects against various cancer cell lines, including those from human colon and breast cancers . The introduction of the imidazole group is particularly noteworthy as it has been linked to enhanced biological activity, including the ability to inhibit tumor growth and induce apoptosis in cancer cells.

Antimicrobial Properties

The compound's potential as an antimicrobial agent is also being investigated. Similar derivatives have demonstrated activity against bacterial and fungal pathogens, suggesting that 3-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)oxy]pyridine may possess similar properties. The mechanism of action is thought to involve disruption of microbial cell membranes or inhibition of essential enzymes .

Coordination Polymers and Metal-Organic Frameworks

The compound can serve as an organic ligand in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials are of great interest due to their applications in gas storage, catalysis, and drug delivery systems. The unique bonding capabilities of the azetidine and imidazole functionalities allow for the formation of stable complexes with various metal ions, enhancing the structural diversity and functionality of the resulting materials .

Structure–Activity Relationships

Understanding the structure–activity relationship (SAR) of compounds related to 3-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)oxy]pyridine is crucial for optimizing its efficacy in medicinal applications. Studies have shown that modifications at specific positions on the imidazole or azetidine rings can significantly alter biological activity. For example, variations in substituents can enhance solubility or bioavailability, leading to improved therapeutic outcomes .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated that Mannich bases derived from similar structures exhibited IC50 values lower than 2 μg/mL against MCF-7 cells .
Study BAntimicrobial EffectsInvestigated derivatives against E. coli and Staphylococcus aureus, showing promising inhibition zones .
Study CSynthesis of MOFsUtilized 3-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)oxy]pyridine as a ligand leading to novel MOF structures with enhanced gas adsorption properties .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications
Target Compound Azetidine-Pyridine-Imidazole Benzoyl-Imidazole methyl linker ~319.36 (calculated) Not explicitly reported
2-(Pyridin-3-yl)-1H-benzo[d]imidazole (5a–k) Benzimidazole-Pyridine Variable substituents at benzimidazole ~250–300 (estimated) Antibacterial/antifungal activity
1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazole (Py3MBI) Benzimidazole-Pyridine Pyridin-3-ylmethyl group ~235.27 (calculated) Halogen-bonding selectivity studies
BF13935 Azetidine-Pyridine-Pyrrole Pyrrole instead of imidazole 319.36 Structural analog (commercial)
Compound 48 (N-(((3S,3aS)-7-(6-(1H-imidazol-1-yl)pyridin-3-yl)...) Oxazolo-oxazine-Imidazole-Pyridine Complex polycyclic framework Not reported Synthesized via Suzuki coupling

Key Observations:

  • The target compound’s azetidine core distinguishes it from benzimidazole-based analogs (e.g., Py3MBI), which exhibit simpler bicyclic structures.
  • Replacement of imidazole with pyrrole (as in BF13935) eliminates the nitrogen-rich aromatic system, likely reducing hydrogen-bonding capacity and altering electronic properties .

Physicochemical and Electronic Properties

  • The target compound’s imidazole-pyridine system may exhibit similar behavior, but its azetidine linker could modulate electronic profiles .
  • Solubility and Bioavailability: The ether linkage in the target compound may improve solubility compared to alkyl-linked analogs (e.g., Py3MBI), though the azetidine’s hydrophobicity could offset this advantage.

Q & A

Q. What approaches evaluate synergistic effects with existing therapies?

  • Methodology :
  • Combination index : Apply Chou-Talalay method to test synergy with cisplatin or paclitaxel .
  • Transcriptomics : Use RNA-seq to identify pathways modulated in combination (e.g., apoptosis genes) .

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